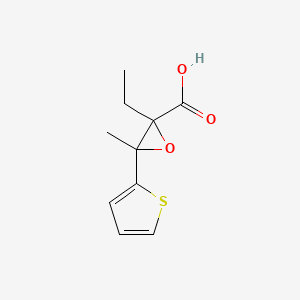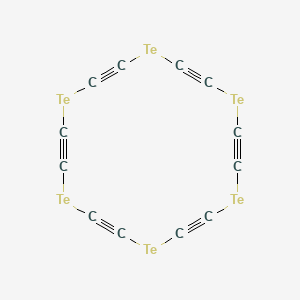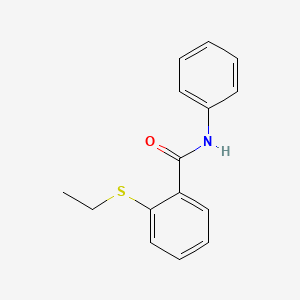
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure. This compound is part of the benzoxathiepin family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the phenoxymethyl group adds to its chemical complexity and potential for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- can be achieved through several methods. One common approach involves the cyclization of alkylated 2-mercaptophenol via regioselective Dieckmann cyclization. This method typically yields the desired compound with a high degree of regioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the protection of the carbonyl group using cyclic and acyclic ketals can be employed to improve the stability of intermediates during the synthesis .
化学反应分析
Types of Reactions
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
科学研究应用
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzoxathiepin derivatives have been shown to exhibit serotonin receptor-blocking activity, which can influence neurotransmitter signaling and potentially treat neurological disorders .
相似化合物的比较
Similar Compounds
- 2H-1,5-Benzoxathiepin-3(4H)-one
- 5H-4,1-Benzoxathiepin-3(2H)-one
- 2,3-Dihydro-5H-1,4-benzodioxepin-5-one
Uniqueness
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- is unique due to the presence of the phenoxymethyl group, which can significantly influence its chemical reactivity and biological activity.
属性
CAS 编号 |
821768-60-9 |
|---|---|
分子式 |
C16H14O3S |
分子量 |
286.3 g/mol |
IUPAC 名称 |
3-(phenoxymethyl)-2,3-dihydro-4,1-benzoxathiepin-5-one |
InChI |
InChI=1S/C16H14O3S/c17-16-14-8-4-5-9-15(14)20-11-13(19-16)10-18-12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI 键 |
JQHFSCZJCXPWIR-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)C2=CC=CC=C2S1)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


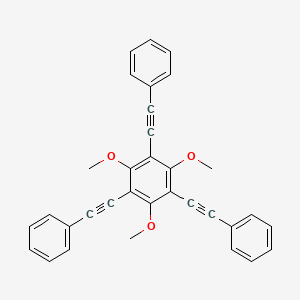

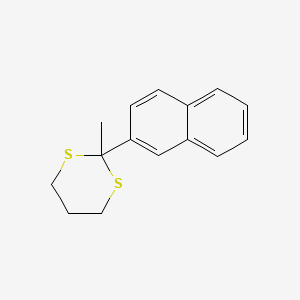
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
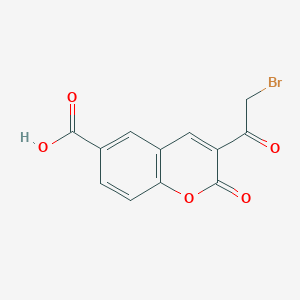
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
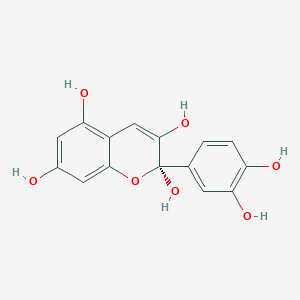
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)
